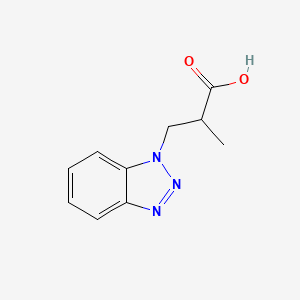

3-Benzotriazol-1-yl-2-methyl-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzotriazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDZZJOQSXHOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387787 | |

| Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4233-62-9 | |

| Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzotriazol-1-yl-2-methyl-propionic acid CAS number

An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS No. 4233-62-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 4233-62-9), a versatile heterocyclic building block. The document details its fundamental physicochemical properties, outlines a robust, field-proven two-step synthesis protocol, and provides the necessary analytical benchmarks for structural verification. The synthesis, involving an aza-Michael addition followed by saponification, is explained with mechanistic insight to empower researchers in adapting and scaling these procedures. Safety protocols and handling information are also included to ensure safe laboratory practice. This guide is intended to serve as a practical and authoritative resource for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science.

Compound Identification and Physicochemical Properties

This compound is a carboxylic acid derivative featuring a benzotriazole moiety, a common and valuable scaffold in medicinal chemistry known for its role in forming bioisosteres and participating in hydrogen bonding.[1] The unique structural combination of a hydrophobic aromatic system, a hydrogen-bond-accepting triazole ring system, and a carboxylic acid group makes it a compelling intermediate for further chemical elaboration.

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4233-62-9 | [2][3] |

| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [3] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [2][3] |

| Molecular Weight | 205.21 g/mol | [2][3] |

| Melting Point | 145 °C | [2] |

| Appearance | Solid (form may vary) | - |

| Solubility | Limited aqueous solubility (11.9 µg/mL at pH 7.4) | [3] |

Synthesis and Mechanistic Pathway

The synthesis of this compound can be efficiently achieved via a two-step sequence. This pathway is designed for reliability and scalability, beginning with an aza-Michael addition to construct the carbon-nitrogen bond, followed by a standard ester hydrolysis to unmask the target carboxylic acid.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Aza-Michael Addition of Benzotriazole to Methyl Methacrylate

Causality and Expertise: The core of this synthesis is the conjugate addition, or Michael reaction. Benzotriazole, while aromatic, possesses a nucleophilic secondary amine-like nitrogen within its azole ring. The reaction is driven by the attack of this nucleophile onto the electron-deficient β-carbon of methyl methacrylate.[4] The use of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical. It serves to deprotonate the benzotriazole, increasing its nucleophilicity without competing in the addition reaction itself, thereby ensuring high yield of the desired adduct. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solubilizes the reactants and facilitates the ionic transition state.

Step 2: Saponification of the Intermediate Ester

Causality and Expertise: The conversion of the intermediate methyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis, a process also known as saponification.[5] Lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture is the reagent system of choice for this transformation.[6] THF acts as a co-solvent to ensure miscibility between the organic ester and the aqueous hydroxide solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[5] The reaction is rendered irreversible by the immediate deprotonation of the initially formed carboxylic acid by the base. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired product.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis.

Protocol 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate (Intermediate)

-

Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzotriazole (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per gram of benzotriazole).

-

Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) to the stirring suspension.

-

Michael Acceptor Addition: Add methyl methacrylate (1.1 eq) dropwise to the reaction mixture at room temperature. Note: Commercial methyl methacrylate often contains inhibitors which typically do not need to be removed for this type of reaction.[7]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate ester.

Self-Validation System (Expected Analytical Data for Intermediate):

-

¹H NMR: Expect characteristic peaks for the benzotriazole aromatic protons (7.3-8.1 ppm), the N-CH₂ group, the C-CH-CH₃ group, and the O-CH₃ ester group.

-

IR (Infrared Spectroscopy): Expect a strong carbonyl (C=O) stretch around 1735 cm⁻¹.

Protocol 2: Synthesis of this compound (Final Product)

-

Reagent Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting ester by TLC.[3]

-

Work-up and Isolation:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

-

Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product. Recrystallization can be performed if higher purity is required.

Self-Validation System (Expected Analytical Data for Final Product):

-

¹H NMR (DMSO-d₆): Expect disappearance of the O-CH₃ signal and the appearance of a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic and aliphatic proton signals will remain, albeit with potential slight shifts.

-

¹³C NMR (DMSO-d₆): Expect a carboxylic acid carbonyl signal around 175-180 ppm.

-

IR: Expect disappearance of the ester C=O peak and the appearance of a broader O-H stretch (2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).

Safety and Handling

GHS Hazard Classification: According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[3][8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

-

Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. Retrieved from [Link]

-

G. A. Papaioannou, et al. (2010). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

Katritzky, A. R., et al. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis. Retrieved from [Link]

-

Husain, A., et al. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. Retrieved from [Link]

-

de Souza, R. O. M. A., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. Retrieved from [Link]

-

Obushak, M. D., et al. (2012). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. ResearchGate. Retrieved from [Link]

-

Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid - Hazard Information. Retrieved from [Link]

-

Ranu, B. C., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Royal Society of Chemistry. Retrieved from [Link]

-

Xu, S., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate?. Retrieved from [Link]

Sources

- 1. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 4233-62-9, is a derivative of benzotriazole featuring a methylpropionic acid substituent at the N1 position of the triazole ring.[1][2] This structural arrangement imparts a unique combination of aromaticity, hydrogen bonding capability, and carboxylic acid functionality, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| CAS Number | 4233-62-9 | [1][2] |

| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [1] |

| Synonyms | 3-(Benzotriazol-1-yl)-2-methyl-propionic acid, 3-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-methylpropanoic acid | [1] |

| Melting Point | 145 °C | [2] |

| Solubility | 11.9 µg/mL (at pH 7.4) | [1] |

| SMILES | CC(CN1C2=CC=CC=C2N=N1)C(=O)O | [2] |

The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (triazole nitrogens) suggests its potential for forming specific intermolecular interactions, a key consideration in drug design and crystal engineering.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Rationale:

The N-alkylation of benzotriazole is a common and efficient reaction. The use of a base like potassium carbonate is crucial to deprotonate the acidic N-H of the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile to displace the bromide from the halo-ester. Acetone is a suitable polar aprotic solvent for this type of reaction. The subsequent ester hydrolysis is a standard procedure, typically carried out under basic conditions followed by acidification to protonate the carboxylate and yield the final product.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key characteristic signals based on its structure and data from analogous compounds. This predictive analysis is an essential tool for researchers in confirming the identity of a synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole ring, the aliphatic protons of the propionic acid chain, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzotriazole) | 7.3 - 8.1 | Multiplet | 4H |

| -CH- (propionic acid) | 2.8 - 3.2 | Multiplet | 1H |

| -CH₂- (propionic acid) | 4.6 - 5.0 | Multiplet | 2H |

| -CH₃ (propionic acid) | 1.2 - 1.5 | Doublet | 3H |

| -COOH | > 10 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 180 |

| Aromatic (Benzotriazole) | 110 - 145 |

| -CH- (propionic acid) | 35 - 45 |

| -CH₂- (propionic acid) | 45 - 55 |

| -CH₃ (propionic acid) | 15 - 20 |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C, C=N (Aromatic/Triazole) | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ at m/z 205. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the propionic acid chain.

Potential Applications and Research Directions

Benzotriazole derivatives are widely recognized for their diverse biological activities and applications in materials science. The structure of this compound suggests several potential areas of application:

-

Medicinal Chemistry: The benzotriazole moiety is a known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer properties. The carboxylic acid group provides a handle for further derivatization, allowing for its incorporation into larger molecules as a linker or for the synthesis of amides and esters with potential therapeutic value.

-

Corrosion Inhibition: Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. The propionic acid group could enhance its solubility and adherence to metal surfaces.

-

Polymer Science: The carboxylic acid functionality allows this molecule to be used as a monomer or a modifying agent in the synthesis of polymers, potentially imparting improved thermal stability or UV resistance due to the benzotriazole core.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

Precautionary Statement Codes: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P313, P362+P364, P403+P233, P405, P501.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure. While a detailed experimental characterization is not yet widely published, its predicted properties and the known reactivity of the benzotriazole scaffold highlight its potential as a valuable building block for the development of new pharmaceuticals, advanced materials, and corrosion inhibitors. Further research into its synthesis, characterization, and application is warranted to fully explore its scientific and commercial potential.

References

-

PubChem. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Available from: [Link]

Sources

- 1. 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid | 4233-62-9 | EAA23362 [biosynth.com]

- 2. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]

- 3. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Benzotriazol-1-yl-2-methyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and properties of 3-Benzotriazol-1-yl-2-methyl-propionic acid, a molecule of interest in medicinal chemistry and drug development. Benzotriazole derivatives are recognized for their diverse pharmacological activities, serving as versatile scaffolds in the design of novel therapeutic agents.[1][2] This document synthesizes available data to offer a comprehensive understanding of the target molecule's structural characteristics, supported by insights into its synthesis and analytical characterization.

Introduction to this compound: A Molecule of Interest

Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The fused benzene and triazole rings provide a stable aromatic system that can be readily functionalized to modulate its physicochemical and pharmacological profiles. This compound belongs to this important class of compounds, incorporating a chiral center and a carboxylic acid moiety, which can influence its biological interactions and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular identity.

| Property | Value | Source |

| IUPAC Name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | [5] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][5] |

| Molecular Weight | 205.21 g/mol | [1][5] |

| CAS Number | 4233-62-9 | [1][5] |

| Melting Point | 145 °C | [1] |

| Canonical SMILES | CC(CN1C2=CC=CC=C2N=N1)C(=O)O | [1] |

Structural Elucidation: Insights from Related Compounds

While a specific crystal structure for this compound is not publicly available, analysis of closely related benzotriazole derivatives provides valuable insights into its likely conformation and bonding parameters. For instance, the crystal structure of (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate reveals key structural features of the benzotriazole core.[6][7]

Diagram: Molecular Structure of this compound

Caption: A conceptual workflow for the synthesis.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. Although specific spectral data for the target molecule is not available, related compounds show characteristic signals for the benzotriazole protons and the aliphatic chain. [3][8]* Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations of the benzotriazole ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Development and Research

The structural motifs present in this compound suggest its potential as a valuable building block in drug discovery. The carboxylic acid group can participate in hydrogen bonding and salt formation, which are critical for receptor binding and formulation development. The benzotriazole moiety can engage in various non-covalent interactions, and its derivatives have shown a broad spectrum of biological activities. [2]Further research into this molecule could unveil novel therapeutic applications.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound based on available data. While a definitive crystal structure and detailed spectroscopic analyses are yet to be published, the information presented herein, drawn from the study of related compounds, offers a solid foundation for researchers and scientists. The versatile benzotriazole scaffold, combined with the propionic acid side chain, positions this molecule as a promising candidate for further investigation in the field of medicinal chemistry.

References

-

PubChem. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. [Link]

-

National Center for Biotechnology Information. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. [Link]

-

Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

-

Supporting Information for: A mild and efficient protocol for the synthesis of 2-substituted benzoxazoles and benzothiazoles. [Link]

-

Synthesis and characterization of new benzotriazole derivatives. [Link]

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. [Link]

-

ResearchGate. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. [Link]

-

DiVA portal. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

-

ijariie. A Review on: Synthesis of Benzotriazole. [Link]

Sources

- 1. 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid | 4233-62-9 | EAA23362 [biosynth.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. scienceopen.com [scienceopen.com]

- 4. ijariie.com [ijariie.com]

- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

A Technical Guide to the Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Benzotriazol-1-yl-2-methyl-propionic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a benzotriazole moiety, imparts unique chemical properties that are leveraged in the development of novel therapeutic agents and complex organic molecules.[4] This guide provides a comprehensive overview of the most reliable and efficient pathway for its synthesis: a two-step sequence involving a base-catalyzed Michael addition followed by ester hydrolysis. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and discuss key considerations for process optimization and characterization, ensuring a reproducible and scalable synthesis.

Introduction and Strategic Overview

The target molecule, this compound (CAS No. 4233-62-9), possesses a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol .[5] The core synthetic challenge lies in the regioselective formation of the N-C bond between the N1 position of the benzotriazole ring and the β-carbon of the propionic acid backbone.

The most prevalent and logical strategy to achieve this is through a conjugate addition reaction, a class of reactions fundamental to carbon-heteroatom bond formation.[6] This approach utilizes the nucleophilic character of the benzotriazolide anion to attack an α,β-unsaturated carbonyl compound.

The chosen pathway involves two primary stages:

-

Michael Addition: Reaction of benzotriazole with an appropriate Michael acceptor, such as methyl methacrylate, under basic conditions to form the intermediate ester, methyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate.

-

Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product using standard hydrolysis conditions.

This method is favored for its high regioselectivity, use of readily available starting materials, and generally good yields.

Primary Synthesis Pathway: A Detailed Examination

Principle and Mechanism

The synthesis hinges on two well-established organic reactions.

-

Step 1: The Aza-Michael Addition: Benzotriazole is a weak acid (pKa ≈ 8.2). To render it sufficiently nucleophilic, a base is required to deprotonate it, forming the resonance-stabilized benzotriazolide anion. This potent nucleophile then attacks the electron-deficient β-carbon of methyl methacrylate. The resulting enolate is subsequently protonated during workup to yield the stable ester intermediate. The use of a base is critical for the reaction to proceed at a practical rate.[7]

-

Step 2: Ester Hydrolysis: The methyl ester is a stable protecting group for the carboxylic acid, facilitating the initial Michael addition. Its removal is achieved via saponification, where a hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a methoxide ion. A final acidification step protonates the resulting carboxylate salt to yield the desired this compound.[8][9]

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow from starting materials to the final, purified product.

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of Methyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add benzotriazole (11.91 g, 0.1 mol) and toluene (100 mL).

-

Catalyst Addition: While stirring, add a catalytic amount of a suitable base. A common and effective choice is Triton B (40% solution in methanol, ~2 mL). Alternatively, a stoichiometric amount of a weaker base like potassium carbonate can be used, though reaction times may be longer.

-

Reagent Addition: Add methyl methacrylate (11.01 g, 0.11 mol, 1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzotriazole starting material is consumed.

-

Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate ester. It can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude methyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate from the previous step in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (NaOH) pellets (6.0 g, 0.15 mol, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture. The reported melting point is approximately 145 °C.

Reagent Data and Rationale

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role & Rationale |

| Benzotriazole | C₆H₅N₃ | 119.12 | 1.0 | Nucleophile precursor. Provides the benzotriazole moiety. |

| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 1.1 | Michael acceptor. Provides the 2-methylpropionate backbone. A slight excess ensures complete consumption of the benzotriazole. |

| Triton B | C₁₆H₃₀NO·CH₃OH | Variable | Catalytic | Strong organic base. Efficiently deprotonates benzotriazole to initiate the Michael addition.[10] |

| Toluene | C₇H₈ | 92.14 | Solvent | A good solvent for the reactants that allows for heating to an appropriate reaction temperature. |

| Sodium Hydroxide | NaOH | 40.00 | 1.5 | Hydrolyzing agent. Saponifies the ester to the carboxylate salt. An excess drives the reaction to completion. |

| Hydrochloric Acid | HCl | 36.46 | As needed | Acid. Protonates the carboxylate salt to yield the final carboxylic acid product during workup. |

Experimental Workflow and Logic

The following diagram details the logical flow of the experimental procedure, highlighting key decision and action points for the operator.

Caption: Detailed step-by-step experimental workflow diagram.

Alternative Synthetic Approaches

While the Michael addition is the most direct route, other pathways could be envisioned, although they often present greater challenges. One such alternative is the nucleophilic substitution of a halogenated propionic acid derivative.

-

Nucleophilic Substitution: This would involve reacting the sodium salt of benzotriazole with an ester of 3-bromo-2-methylpropionic acid.[11] However, this pathway can be complicated by competing elimination reactions (E2) which would reduce the overall yield of the desired substitution product (SN2). Furthermore, the synthesis of the 3-bromo-2-methylpropionic acid starting material is itself a multi-step process.[12][13]

Given the efficiency and high yields of the conjugate addition pathway, it remains the superior method for both lab-scale and potential scale-up operations.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence: a base-catalyzed aza-Michael addition of benzotriazole to methyl methacrylate, followed by a standard ester hydrolysis. This methodology is characterized by its operational simplicity, use of cost-effective reagents, and high overall yield. The detailed protocols and mechanistic insights provided in this guide serve as a validated framework for researchers requiring this versatile chemical building block for applications in drug discovery and synthetic chemistry.[14][15]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijpsr.com [ijpsr.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 14. ias.ac.in [ias.ac.in]

- 15. mdpi.com [mdpi.com]

3-Benzotriazol-1-yl-2-methyl-propionic acid IUPAC name

An In-Depth Technical Guide to 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic Acid: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid, a heterocyclic compound built upon the versatile benzotriazole scaffold. Benzotriazole and its derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, elucidates the definitive IUPAC nomenclature, physicochemical properties, and a plausible, detailed synthetic pathway for the title compound. Furthermore, it contextualizes the molecule's potential by exploring the known biological activities of related benzotriazole derivatives, including their roles as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] Safety protocols and handling guidelines are also presented. The guide serves as a foundational resource, integrating structural chemistry, synthetic strategy, and pharmacological context to support further research and application development.

Introduction to Benzotriazole Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with benzo-fused azoles representing a class of significant interest.[4] Among these, the benzotriazole scaffold is recognized as a "privileged" structure in drug discovery.[2] This bicyclic system, consisting of a benzene ring fused to a 1,2,3-triazole ring, provides a unique and stable framework that is amenable to chemical modification.[2] The electronic properties of the benzotriazole moiety allow it to act as a bioisosteric replacement for other functional groups, enabling medicinal chemists to fine-tune the pharmacological profiles of lead compounds.[2]

Derivatives of benzotriazole have been extensively investigated and found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antiprotozoal, analgesic, and antiproliferative properties.[1][4] Their mechanism of action can vary widely, from inhibiting key enzymes involved in pathogen survival to disrupting microbial cell membranes or inducing apoptosis in cancer cells.[1][4] This guide focuses specifically on 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid, providing a detailed technical examination to facilitate its synthesis, characterization, and evaluation for potential therapeutic applications.

Chemical Identity and Nomenclature

IUPAC Name and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid .[5][6] This nomenclature is derived as follows:

-

Propanoic acid: The parent structure is a three-carbon carboxylic acid.

-

2-methyl: A methyl group is substituted at the second carbon atom of the propanoic acid chain.

-

3-(1H-1,2,3-Benzotriazol-1-yl): This describes the substituent at the third carbon. The "-1-yl" suffix indicates that the benzotriazole ring is attached via the nitrogen atom at position 1. The "1H" specifies that the tautomeric hydrogen atom resides on this nitrogen atom in the un-substituted parent benzotriazole.[7]

Structural Visualization

The two-dimensional chemical structure of the molecule is depicted below, illustrating the connectivity of the benzotriazole moiety to the methylpropanoic acid side chain.

Caption: 2D structure of 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid.

Physicochemical Properties

A summary of key physicochemical data for the compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid | [5][6] |

| CAS Number | 4233-62-9 | [5][6] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][6] |

| Molecular Weight | 205.21 g/mol | [5][6] |

| Appearance | White to light tan crystals or powder | [7] |

| Melting Point | 145 °C | [5] |

| SMILES | CC(CN1C2=CC=CC=C2N=N1)C(=O)O | [5] |

| Solubility | 11.9 µg/mL (at pH 7.4) | [6] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid is not prevalent, a robust and logical synthetic route can be proposed based on established organic chemistry principles for N-alkylation of benzotriazole.[8] The most direct approach involves a Michael addition reaction followed by ester hydrolysis.

Proposed Synthetic Protocol

This two-step protocol is designed to be a self-validating system, where the successful isolation and characterization of the intermediate ester confirms the efficacy of the initial conjugate addition before proceeding to the final hydrolysis.

Step 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate (Intermediate)

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 1H-Benzotriazole (1.0 eq) and methyl methacrylate (1.1 eq). Dissolve the reactants in a suitable aprotic solvent such as acetonitrile or THF.

-

Catalysis: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (0.1 eq), to the solution. The base serves to deprotonate the benzotriazole, generating the nucleophilic benzotriazolide anion required for the addition reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

-

Workup and Purification: Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester intermediate can be purified via flash column chromatography on silica gel.

Step 2: Hydrolysis to 3-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropanoic acid (Final Product)

-

Saponification: Dissolve the purified methyl ester intermediate from Step 1 in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete disappearance of the starting ester.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using concentrated HCl. This will protonate the carboxylate salt, causing the final product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. If necessary, the final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Workflow Visualization

The proposed two-step synthesis is illustrated in the following workflow diagram.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

Physical and chemical properties of 3-Benzotriazol-1-yl-2-methyl-propionic acid

An In-Depth Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 4233-62-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzotriazole moiety is a recognized pharmacophore, and its derivatives are known for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This document consolidates critical data on its chemical identity, physicochemical properties, reactivity, and potential applications, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Structure

This compound is a derivative of benzotriazole, featuring a propionic acid group substituted at the N-1 position of the triazole ring. This structural arrangement, particularly the presence of a chiral center and a carboxylic acid functional group, makes it a versatile building block for creating more complex molecules with therapeutic potential.[1][2]

-

IUPAC Name: 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]

-

Canonical SMILES: CC(CN1C2=CC=CC=C2N=N1)C(=O)O[3]

-

InChIKey: DQDZZJOQSXHOES-UHFFFAOYSA-N[3]

-

Synonyms: 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, 3-(benzotriazol-1-yl)-2-methylpropanoic acid[3]

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known and predicted properties for this molecule.

| Property | Value | Source |

| Melting Point | 145 °C | Experimental |

| Boiling Point | 426.3 ± 28.0 °C | Predicted[4] |

| Density | 1.36 ± 0.1 g/cm³ | Predicted[4] |

| Aqueous Solubility | 11.9 µg/mL (at pH 7.4) | Experimental[3] |

| pKa | 4.13 ± 0.10 | Predicted[4] |

Expert Insight: The experimental solubility at physiological pH (7.4) is low, suggesting that formulation strategies may be required to enhance bioavailability for oral administration. The predicted pKa of ~4.13 indicates that the compound is a weak acid; it will be predominantly in its ionized (carboxylate) form in the intestines but largely unionized in the stomach, which has critical implications for its absorption across biological membranes.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional regions: the benzotriazole ring system and the carboxylic acid group.

-

Benzotriazole Moiety: The benzotriazole group is an excellent synthetic auxiliary.[1] It is relatively stable but can also function as a good leaving group in nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives. The nitrogen atoms can act as ligands, forming coordination complexes with various metal ions.[6]

-

Carboxylic Acid Group: This group undergoes standard carboxylic acid reactions. Esterification or amidation at this site is a common strategy to create prodrugs or to link the molecule to other pharmacophores, peptides, or polymers. For instance, the synthesis of benzotriazole esters from related compounds is a well-documented approach to create derivatives with enhanced biological activity.[7]

Figure 2: Conceptual workflow for the synthesis of the target compound.

Potential Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[2] This versatility has led to their investigation for numerous therapeutic applications.

-

Anticancer Agents: Many benzotriazole derivatives have been developed as anticancer drugs, such as Vorozole, an aromatase inhibitor. Their mechanism often involves interactions with key enzymes or receptors in biological systems through hydrogen bonding and π-π stacking interactions.

-

Antimicrobial Activity: Various derivatives have demonstrated potent antibacterial and antifungal activities.[1][8] The core structure serves as a scaffold for developing new classes of antibiotics.

-

Antiviral Properties: The benzotriazole nucleus is present in compounds investigated for antiviral efficacy, including against the SARS virus.[1][8]

-

Research Scaffold: This specific compound is marketed as a "versatile small molecule scaffold" and for use in proteomics research, indicating its utility as a starting point for generating libraries of compounds for screening and as a tool for chemical biology.[5]

Figure 3: Key pharmacological application areas for benzotriazole derivatives.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The following protocol provides a robust, self-validating method for determining the thermodynamic aqueous solubility of the title compound, a critical parameter for preclinical assessment.

Principle: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It involves equilibrating an excess of the solid compound in a buffered aqueous solution at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified, typically by HPLC-UV.

Methodology:

-

Preparation of Buffer (pH 7.4):

-

Rationale: A phosphate buffer at pH 7.4 mimics physiological conditions and controls the ionization state of the acidic compound.

-

Procedure: Prepare a 50 mM phosphate buffer by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in ultrapure water. Adjust the pH to 7.40 ± 0.05 using NaOH or H₃PO₄.

-

-

Sample Preparation:

-

Rationale: Using an excess of solid material ensures that a true equilibrium saturation is achieved.

-

Procedure: Add an excess amount of this compound (e.g., 2-5 mg) to a 2 mL glass vial. Add 1 mL of the prepared pH 7.4 buffer. Prepare at least three replicate samples.

-

-

Equilibration:

-

Rationale: Adequate equilibration time is crucial for the dissolution process to reach a thermodynamic steady state. Visual inspection for remaining solid validates that saturation was maintained.

-

Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator set to 25 °C (or 37 °C for biopharmaceutical relevance). Agitate for a minimum of 24 hours. After 24 hours, visually inspect to ensure excess solid remains. If not, add more compound and continue agitation for another 24 hours.

-

-

Phase Separation:

-

Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration is a robust method.

-

Procedure: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean analysis vial. Discard the first few drops of filtrate to avoid any adsorption artifacts from the filter membrane.

-

-

Quantification (HPLC-UV):

-

Rationale: HPLC-UV provides a sensitive and specific method for quantifying the concentration of the dissolved analyte. A calibration curve ensures accuracy.

-

Procedure: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). Create a series of calibration standards by diluting the stock solution with the pH 7.4 buffer. Analyze the standards and the filtered samples by a validated reverse-phase HPLC method with UV detection at the compound's λmax. Calculate the concentration of the samples against the calibration curve.

-

Safety and Handling

Based on GHS classifications, this compound requires careful handling in a laboratory setting.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a compound with significant potential, underpinned by the proven versatility of the benzotriazole scaffold in medicinal chemistry. Its defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. However, its low aqueous solubility and potential irritant properties must be carefully managed during research and development. This guide provides the foundational knowledge required for scientists to effectively utilize and characterize this promising molecule.

References

-

3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. PubMed Central, National Institutes of Health. [Link]

-

synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. [Link]

-

(1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. National Institutes of Health. [Link]

-

(PDF) (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. ResearchGate. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

-

Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

-

Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. MDPI. [Link]

-

Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4233-62-9 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Benzotriazol-1-yl-2-methyl-propionic acid

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent biological and toxicological data stand. For researchers and scientists, the molecule 3-Benzotriazol-1-yl-2-methyl-propionic acid (Molecular Formula: C₁₀H₁₁N₃O₂, Molecular Weight: 205.21 g/mol ) represents a scaffold of interest, blending the versatile coordinating properties of the benzotriazole moiety with a chiral carboxylic acid sidechain.[1] While this compound is commercially available, comprehensive, publicly accessible spectroscopic data remains elusive. This guide, therefore, serves a dual purpose: first, to provide a predictive framework for the spectroscopic analysis of this molecule based on foundational chemical principles and data from its constituent substructures, and second, to establish a set of robust, field-proven protocols for acquiring high-fidelity spectroscopic data. This document is structured not as a rigid report, but as a dynamic guide for the practicing scientist, emphasizing the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. This compound is composed of two key functionalities: a 1-substituted benzotriazole ring system and a 2-methylpropionic acid side chain. The linkage occurs via a nitrogen atom (N-1) of the triazole ring to the C3 position of the propionic acid chain.

Caption: Molecular structure of this compound.

This composite structure dictates that the resulting spectra will be a superposition of features characteristic of an N-alkyl benzotriazole and an aliphatic carboxylic acid. Our predictive analysis will, therefore, rely on established data for these two core components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information.

Predicted ¹H NMR Spectrum

The proton environments can be logically segregated into the aromatic region (from the benzotriazole ring) and the aliphatic region (from the side chain).

-

Aromatic Region (δ 7.0 - 8.5 ppm): The 1-substituted benzotriazole ring will give rise to a complex multiplet system for its four protons. Based on data for similar N-substituted benzotriazoles, we expect two sets of signals corresponding to the two pairs of chemically non-equivalent protons.[2] The protons ortho to the fused benzene ring (positions 4 and 7) will likely appear further downfield (closer to 8.0 ppm) than the protons at positions 5 and 6, which would be expected around 7.4-7.5 ppm.[2] The coupling patterns will be intricate, showing both ortho and meta couplings.

-

Aliphatic Region (δ 1.0 - 5.0 ppm): This region is defined by the propionic acid backbone.

-

-CH₂- Group (C3): This methylene group is adjacent to the electronegative benzotriazole nitrogen and a chiral center. The protons are diastereotopic and will likely appear as a complex multiplet, further split by the adjacent CH proton. A chemical shift in the range of δ 4.5 - 4.8 ppm is anticipated.

-

-CH- Group (C2): This methine proton, alpha to the carbonyl group and adjacent to the methylene, will appear as a multiplet. Its chemical shift is predicted to be around δ 2.8 - 3.1 ppm .[3]

-

-CH₃ Group: The methyl group protons, attached to the chiral center, will appear as a doublet due to coupling with the single methine proton. A chemical shift of approximately δ 1.2 - 1.4 ppm is expected.[3]

-

-COOH Proton: The carboxylic acid proton is expected to be a broad singlet, highly dependent on concentration and solvent, appearing far downfield, typically δ 10 - 12 ppm .[3]

-

Integration: The relative integrals of these signals will be crucial for confirmation: Aromatic (4H), -CH₂- (2H), -CH- (1H), -CH₃ (3H), and -COOH (1H).

Caption: Predicted ¹H NMR environments and key couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. We anticipate a total of 10 distinct carbon signals, as all carbons are chemically non-equivalent.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the range of δ 175 - 180 ppm .[4]

-

Aromatic Carbons: Six signals are expected for the benzotriazole ring. The two carbons of the benzene ring fused to the triazole ring (C5a, C8a) are expected around δ 130-145 ppm . The remaining four benzene carbons (C4, C5, C6, C7) will appear in the typical aromatic region of δ 110 - 130 ppm .[2]

-

Aliphatic Carbons:

-

-CH₂- Carbon: Attached to the benzotriazole nitrogen, this carbon is expected around δ 45 - 50 ppm .

-

-CH- Carbon: Alpha to the carbonyl, this carbon signal should appear around δ 40 - 45 ppm .[4]

-

-CH₃ Carbon: The methyl carbon will be the most upfield signal, predicted to be in the range of δ 15 - 20 ppm .[4]

-

Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Ensure the spectral width covers the range from -1 to 15 ppm.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

Carefully phase and baseline correct the spectrum before integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a spectral width of 0 to 220 ppm.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy will provide clear evidence for the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ . This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5]

-

C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ) will indicate the C-H bonds of the methyl and methylene groups.[5]

-

C-H Stretches (Aromatic): Weaker absorptions above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ) will correspond to the C-H bonds on the benzotriazole ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the region of 1700 - 1725 cm⁻¹ .[5]

-

C=C and C=N Stretches (Aromatic Ring): A series of medium to weak absorptions between 1450 and 1600 cm⁻¹ will be characteristic of the benzotriazole ring system.[6]

Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal sample preparation. Place a small amount of the solid powder directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform an ATR correction on the resulting spectrum.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

-

Molecular Ion (M⁺): For this compound (C₁₀H₁₁N₃O₂), the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 205 . An M+1 peak of lower intensity should also be present due to the natural abundance of ¹³C.

-

Key Fragmentation Pathways:

-

Loss of N₂: A characteristic fragmentation for 1-substituted benzotriazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). This would lead to a significant fragment ion at m/z 177 . This is a key diagnostic peak to confirm the 1-substituted isomer.

-

Alpha-Cleavage: Cleavage of the bond between C2 and the carbonyl group can result in the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 160 .

-

McLafferty Rearrangement: While not the most likely primary fragmentation for this structure, it remains a possibility.

-

Side Chain Fragmentation: Cleavage of the C2-C3 bond could lead to a fragment corresponding to the benzotriazolylmethyl cation at m/z 132 .

-

Caption: Predicted key fragmentation pathways in mass spectrometry.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a non-volatile compound like this, Electrospray Ionization (ESI) is the preferred method. Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument Settings:

-

Operate the ESI source in positive ion mode to generate [M+H]⁺ (m/z 206) or in negative ion mode to generate [M-H]⁻ (m/z 204).

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the parent ion (e.g., m/z 206) and subjecting it to collision-induced dissociation (CID) to observe the daughter fragment ions.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key data points for the spectroscopic characterization of this compound.

| Technique | Predicted Feature | Expected Value/Range |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm (4H, m) |

| -CH₂- | δ 4.5 - 4.8 ppm (2H, m) | |

| -CH- | δ 2.8 - 3.1 ppm (1H, m) | |

| -CH₃ | δ 1.2 - 1.4 ppm (3H, d) | |

| -COOH | δ 10 - 12 ppm (1H, br s) | |

| ¹³C NMR | C=O | δ 175 - 180 ppm |

| Aromatic C | δ 110 - 145 ppm (6 signals) | |

| -CH₂- | δ 45 - 50 ppm | |

| -CH- | δ 40 - 45 ppm | |

| -CH₃ | δ 15 - 20 ppm | |

| IR | O-H (acid) | 2500 - 3300 cm⁻¹ (broad, strong) |

| C=O (acid) | 1700 - 1725 cm⁻¹ (sharp, strong) | |

| Aromatic C=C/C=N | 1450 - 1600 cm⁻¹ (medium) | |

| Mass Spec | [M]⁺˙ | m/z 205 |

| Key Fragment | m/z 177 ([M-N₂]⁺˙) | |

| Key Fragment | m/z 160 ([M-COOH]⁺) |

Conclusion: A Path to Unambiguous Identification

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

- Katritzky, A. R., et al. (1997). The mass spectra of 1- and 2-alkylbenzotriazoles.

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H-Benzotriazole(95-14-7) IR Spectrum [m.chemicalbook.com]

A Technical Guide to 3-Benzotriazol-1-yl-2-methyl-propionic Acid Derivatives and Analogs: Synthesis, Pharmacological Profile, and Drug Development Insights

An in-depth technical guide by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Benzotriazol-1-yl-2-methyl-propionic acid derivatives and their analogs. This class of compounds represents a strategic hybridization of two well-established pharmacophores: the versatile benzotriazole moiety and the clinically significant aryl propionic acid scaffold. We will dissect the medicinal chemistry rationale behind this fusion, detailing synthetic pathways, exploring the diverse pharmacological activities, and elucidating the principles of structure-activity relationship (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, from synthesis to biological evaluation, grounded in authoritative scientific literature.

Part 1: The Core Scaffold: A Strategic Fusion of Pharmacophores

The design of this compound derivatives is a classic example of medicinal chemistry's hybrid design strategy. The goal is to integrate the distinct and advantageous properties of two separate molecular entities into a single, novel compound with potentially synergistic or enhanced therapeutic effects.

The Benzotriazole Moiety: A Privileged Scaffold

Benzotriazole is a bicyclic heterocycle that has garnered significant interest in pharmaceutical chemistry.[1][2] Its fused benzene and triazole rings create a unique electronic structure that makes it a valuable scaffold for several reasons:

-

Versatile Pharmacophore: Suitably substituted benzotriazole derivatives exhibit an exceptionally broad range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer effects.[3][4][5]

-

Bioisosteric Replacement: The benzotriazole nucleus can act as a bioisostere for other functional groups, such as indoles or carboxylic acids. This allows medicinal chemists to modify existing drug molecules to improve their pharmacological profiles, such as enhancing binding affinity, improving metabolic stability, or altering solubility.[1][2]

-

Synthetic Accessibility: The benzotriazole core is readily synthesized and can be functionalized at multiple positions, allowing for the creation of large and diverse compound libraries for screening.[6]

The Aryl Propionic Acid Moiety: A Pillar of Anti-Inflammatory Therapy

Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] This class includes widely used medications like Ibuprofen and Naproxen. Their therapeutic effects stem primarily from the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical mediators in the biosynthesis of prostaglandins—key signaling molecules involved in inflammation, pain, and fever.[7] A crucial aspect of this scaffold is its stereochemistry; typically, only the (S)-enantiomer possesses significant COX inhibitory activity.[7]

Rationale for Hybridization: Crafting Multi-Targeted or Enhanced Agents

The fusion of benzotriazole with a propionic acid side chain is a deliberate strategy to:

-

Enhance Existing Activity: Leverage the inherent anti-inflammatory properties of the propionic acid backbone while potentially augmenting this activity through the contributions of the benzotriazole ring.

-

Introduce Novel Activities: Create dual-action agents. For example, a compound could possess both anti-inflammatory activity (from the propionic acid part) and antimicrobial activity (from the benzotriazole part), making it a candidate for treating inflammatory conditions with a bacterial component.

-

Improve Drug-like Properties: The benzotriazole moiety can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, to create a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

Physicochemical Profile of the Parent Compound

The parent compound, 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid, serves as the foundational structure for this class of derivatives. Its key properties are summarized below.[9]

| Property | Value | Source |

| IUPAC Name | 3-(benzotriazol-1-yl)-2-methylpropanoic acid | PubChem |

| Molecular Formula | C₁₀H₁₁N₃O₂ | PubChem |

| Molecular Weight | 205.21 g/mol | PubChem |

| CAS Number | 4233-62-9 | PubChem |

| Solubility | 11.9 µg/mL (at pH 7.4) | PubChem (Experimental) |

| GHS Hazard | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | PubChem |

Part 2: Synthesis and Chemical Space Exploration

The synthesis of these derivatives relies on established and robust chemical transformations. The primary challenge lies in the regioselective N-alkylation of the benzotriazole ring, which can occur at the N-1 or N-2 position.

General Synthetic Pathways

A common and effective approach involves the reaction of benzotriazole with an appropriate alkylating agent bearing the 2-methylpropionic acid moiety. The choice of solvent and base is critical for controlling the regioselectivity and maximizing the yield of the desired N-1 substituted isomer.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzotriazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile Benzotriazole Scaffold